molecular formula C14H20N2 B1420275 N-(4-methylpentan-2-yl)-1H-indol-5-amine CAS No. 1042584-01-9

N-(4-methylpentan-2-yl)-1H-indol-5-amine

Cat. No. B1420275
M. Wt: 216.32 g/mol
InChI Key: DCFMXSPWJPISNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylpentan-2-yl)-1H-indol-5-amine, also known as 5-IT, is a synthetic indole derivative that has gained attention in the scientific community due to its potential use in research as a selective serotonin releasing agent (SSRA). This compound has been synthesized using various methods and has shown promise in research related to mental health and neurological disorders.

Scientific Research Applications

Dual Inhibitor Properties

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236), a compound related to N-(4-methylpentan-2-yl)-1H-indol-5-amine, is identified as a cholinesterase and monoamine oxidase dual inhibitor. This suggests potential applications in neurodegenerative diseases like Alzheimer's due to its impact on key enzymes related to the disease's progression (Bautista-Aguilera et al., 2014).

Synthesis of Zinc Complexes

The compound has been used in the synthesis of zinc complexes derived from 2-(Aminomethyl)Benzimidazole, indicating potential in catalysis or material science applications (Patricio-Rangel et al., 2019).

Radical Cyclization in Drug Synthesis

A new methodology involving N-(4-methylpentan-2-yl)-1H-indol-5-amine derivatives has been developed for the preparation of indole derivatives bearing a 2-(dialkylamino)-ethyl substituent. This is applied in the synthesis of drugs like rizatriptan, showing the compound's role in pharmaceutical synthesis (Rádl et al., 2008).

Antimicrobial and Antioxidant Activities

Some derivatives of N-(4-methylpentan-2-yl)-1H-indol-5-amine exhibit antimicrobial and antioxidant activities, suggesting its use in developing new pharmaceutical compounds with these properties (Saundane et al., 2013).

properties

IUPAC Name

N-(4-methylpentan-2-yl)-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-10(2)8-11(3)16-13-4-5-14-12(9-13)6-7-15-14/h4-7,9-11,15-16H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFMXSPWJPISNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylpentan-2-yl)-1H-indol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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